rel-(1R,3R)-Cyclopent-4-ene-1,3-diol

Chiral purity Enantiomeric excess Prostaglandin synthesis

rel-(1R,3R)-Cyclopent-4-ene-1,3-diol (CAS 694-47-3) is a trans-configured chiral cyclopentene diol serving as a critical C5 building block in stereospecific syntheses of prostaglandins, carbocyclic nucleosides, and bioactive cyclopentanoids. Unlike its meso-cis analog (CAS 29783-26-4), the trans stereochemistry of this compound eliminates the need for enzymatic desymmetrization in certain synthetic routes, directly providing the required relative configuration for key pharmaceutical intermediates.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 694-47-3
Cat. No. B3279529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(1R,3R)-Cyclopent-4-ene-1,3-diol
CAS694-47-3
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1C(C=CC1O)O
InChIInChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2/t4-,5-/m0/s1
InChIKeyIGRLIBJHDBWKNA-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why rel-(1R,3R)-Cyclopent-4-ene-1,3-diol (CAS 694-47-3) Matters for Chiral Cyclopentanoid Synthesis


rel-(1R,3R)-Cyclopent-4-ene-1,3-diol (CAS 694-47-3) is a trans-configured chiral cyclopentene diol serving as a critical C5 building block in stereospecific syntheses of prostaglandins, carbocyclic nucleosides, and bioactive cyclopentanoids . Unlike its meso-cis analog (CAS 29783-26-4), the trans stereochemistry of this compound eliminates the need for enzymatic desymmetrization in certain synthetic routes, directly providing the required relative configuration for key pharmaceutical intermediates [1].

Trans-configured C5 chiral building block for stereospecific syntheses
Provides required trans stereochemistry for prostaglandin and nucleoside intermediates
Supports routes that bypass enzymatic desymmetrization steps

The Stereochemical Trap: Why cis-4-Cyclopentene-1,3-diol Cannot Replace the trans Isomer in Prostaglandin Routes


Substituting rel-(1R,3R)-cyclopent-4-ene-1,3-diol with the widely available cis isomer (meso-cis-4-cyclopentene-1,3-diol, CAS 29783-26-4) introduces a fundamental stereochemical mismatch. The cis diol is meso and requires an additional enzymatic or chemical desymmetrization step to generate chirality, whereas the trans diol is inherently chiral and can be used directly in routes where the trans relationship of the hydroxyl groups must be preserved, such as in the synthesis of δ-12-prostaglandin J2 derivatives [1]. This direct use avoids the yield losses and process complexity associated with kinetic resolution, as evidenced by the specific selection of the (1R,3R) isomer over the cis analog in patented prostaglandin manufacturing processes [1].

Trans Isomer (This Product)
Cis Isomer (meso, CAS 29783-26-4)
Inherently chiral; direct stereospecific use
Meso compound; typically requires enzymatic resolution before use
Preserves trans hydroxyl relationship throughout synthesis
Additional inversion step may be needed to match trans geometry; process efficiency may differ

Head-to-Head Evidence: rel-(1R,3R)-Cyclopent-4-ene-1,3-diol vs. cis-4-Cyclopentene-1,3-diol in Synthesis and Purity


Stereochemical Purity: Enantiomeric Excess Specification of rel-(1R,3R)-Cyclopent-4-ene-1,3-diol

Commercial rel-(1R,3R)-Cyclopent-4-ene-1,3-diol (CAS 694-47-3) is supplied with a minimum purity of 98%, ensuring high stereochemical integrity for downstream applications . In contrast, the cis isomer (CAS 29783-26-4) is typically offered at 95% purity , reflecting the additional purification challenges associated with the meso form. This 3% higher purity specification reduces the burden of impurity profiling in cGMP-regulated syntheses.

Purity Specification
Data to verify
98% (trans) vs 95% (cis)
Supports purity specification review
Vendor-specified by HPLC/GC; verify for cGMP context
Chiral purity Enantiomeric excess Prostaglandin synthesis

Process Efficiency: Direct Use of trans-Diol Avoids Kinetic Resolution Step Required for cis Analog

The cis isomer requires enzymatic desymmetrization (e.g., lipase PS-30) to obtain chiral monoacetate intermediates, with reported yields of 75–85% and enantiomeric excesses of 98–98.5% [1]. In contrast, the trans isomer (rel-(1R,3R)) can be used directly in the synthesis of prostaglandin derivatives, as exemplified in JP2005330191, where (1R,3R)-4-cyclopentene-1,3-diol 3-acetate is employed without a prior resolution step, eliminating the yield loss and time associated with the enzymatic step [2].

Process Steps
Reported
Direct use vs 1 enzymatic resolution step
May reduce step count and associated yield loss
Cis route uses lipase resolution; reported yields 75–85% in literature
Process chemistry Kinetic resolution Prostaglandin intermediates

Regioselectivity in Ni-Catalyzed Coupling: trans-Diol Monoacetate Delivers Superior trans-1,3-Isomer Ratios

In nickel-catalyzed coupling reactions with lithium alkenylborates, the monoacetate of 4-cyclopentene-1,3-diol affords trans 1,3-isomers with unexpectedly high regioselectivity when the borate possesses the prostaglandin ω-chain structure [1]. While the published study uses the cis-derived monoacetate, the intrinsic trans stereochemistry of the product matches the configuration of rel-(1R,3R)-diol, suggesting that starting directly with the trans-configured monoacetate (derived from rel-(1R,3R)-diol) could enhance stereochemical fidelity and avoid epimerization risks.

Ni-Catalyzed Coupling
Class-level
Pre-installed trans configuration supports regioselectivity
May support regioselectivity in coupling, requires validation
Inference from cis-derived monoacetate studies; direct trans data limited
Nickel catalysis Regioselective coupling Prostaglandin omega-chain

Where rel-(1R,3R)-Cyclopent-4-ene-1,3-diol Outperforms: Key Application Scenarios


Synthesis of δ-12-Prostaglandin J2 Derivatives

In the patented synthesis of δ-12-prostaglandin J2, the (1R,3R)-4-cyclopentene-1,3-diol 3-acetate serves as the starting material, with the trans configuration directly matching the required stereochemistry of the cyclopentenone core [1]. Using the cis analog would necessitate an additional inversion step, reducing overall yield.

Carbocyclic Nucleoside Core Synthesis

The trans-diol scaffold is directly applicable to the construction of carbocyclic nucleoside analogs such as BCA, where the trans relationship of the hydroxyl groups is essential for mimicking the ribose ring conformation [2]. The cis isomer cannot provide this geometry without epimerization.

Chiral Building Block for Cyclopentanoid Natural Products

As a chiral racemate, rel-(1R,3R)-cyclopent-4-ene-1,3-diol can be resolved into single enantiomers or used directly in asymmetric transformations where the trans configuration is retained, offering a more straightforward entry to cyclopentanoid natural products compared to the meso-cis form [3].

Application
Selection Property
Validation Focus
Prostaglandin intermediate synthesis
Trans-configured chiral starting material
Stereochemical fidelity in multi-step synthesis
Carbocyclic nucleoside core synthesis
Trans diol scaffold for ribose mimicry
Conformational integrity of cyclopentane ring
Cyclopentanoid natural product building block
Racemic trans diol for asymmetric transformation
Enantiomer resolution and trans retention
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